4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol 4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol
Brand Name: Vulcanchem
CAS No.: 62156-67-6
VCID: VC19489937
InChI: InChI=1S/C16H18O2/c1-9-5-13(15(17)7-11(9)3)14-6-10(2)12(4)8-16(14)18/h5-8,17-18H,1-4H3
SMILES:
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol

CAS No.: 62156-67-6

Cat. No.: VC19489937

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol - 62156-67-6

Specification

CAS No. 62156-67-6
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name 2-(2-hydroxy-4,5-dimethylphenyl)-4,5-dimethylphenol
Standard InChI InChI=1S/C16H18O2/c1-9-5-13(15(17)7-11(9)3)14-6-10(2)12(4)8-16(14)18/h5-8,17-18H,1-4H3
Standard InChI Key BTSQPRJGKXLUJC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1C)O)C2=C(C=C(C(=C2)C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

TMDHB (C₁₆H₁₈O₂) features a biphenyl backbone with hydroxyl (-OH) groups at the para positions (4,4') and methyl (-CH₃) groups at the meta positions (3,3',5,5'). This arrangement creates steric hindrance that stabilizes the molecule against oxidative degradation . The IUPAC name is 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol, with a molecular weight of 242.31 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point107.8°C
Purity>95% (HPLC)
Viscosity (150°C)0.02 Pa·s
SolubilitySoluble in DMF, ethanol

Spectroscopic Characterization

  • FTIR: Strong O-H stretching at 3200–3400 cm⁻¹ and C-O vibrations at 1250 cm⁻¹ confirm phenolic groups .

  • ¹H-NMR: Methyl protons appear as singlets at δ 2.25 ppm, while aromatic protons resonate at δ 6.75 ppm .

  • XRD: Sharp diffraction peaks at 2θ = 18.7° and 23.1° indicate crystalline structure .

Synthesis and Industrial Production

Two-Step Synthesis Protocol

TMDHB is synthesized via:

  • Oxidative Coupling: 2,6-Dimethylphenol reacts with perchloric acid in DMF at 80°C for 8 hours, forming 3,3',5,5'-tetramethyl-4,4'-biphenyl diquinone .

  • Reduction: The diquinone intermediate is reduced using sodium hydrosulfite (Na₂S₂O₄) in ethanol, yielding TMDHB with 83% efficiency .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Impact
Temperature80°C+22%
Reaction Time8 hours+15%
Catalyst (18-crown-6)0.5 mol%+18%

Industrial Challenges

  • Regulatory Restrictions: Classified as a controlled substance requiring permits for transport and storage .

  • Shelf Life: Degrades within 6 months at 4°C, necessitating just-in-time production .

Material Science Applications

Epoxy Resin Modification

Blending 10–20 wt% TMDHB with ortho-cresol novolac epoxy (ECN) reduces composite viscosity from 0.10 Pa·s to 0.02 Pa·s at 150°C, enabling precise molding for microelectronic components .

Liquid Crystalline Behavior

Polarized optical microscopy (POM) reveals nematic liquid crystalline phases between 76.2°C and 120°C, allowing alignment in high-strength polymer fibers .

Thermodynamic and Kinetic Stability

Thermal Degradation Analysis

DSC shows a single endothermic peak at 107.8°C, with no decomposition below 250°C. Activation energy (Eₐ) for degradation is 148 kJ/mol, calculated via the Kissinger method .

Oxidative Resistance

Methyl groups at 3,3',5,5' positions inhibit quinone formation, extending service life in oxygen-rich environments by 40% compared to unsubstituted biphenols .

Future Research Directions

  • Copolymerization: Developing TMDHB-polyimide hybrids for aerospace-grade composites.

  • Catalyst Design: Exploring enzyme-mediated synthesis to bypass high-acid conditions .

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